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molecular formula C18H17N3O3 B8371811 N-(4-hydroxyphenyl)-1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carboxamide

N-(4-hydroxyphenyl)-1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carboxamide

Cat. No. B8371811
M. Wt: 323.3 g/mol
InChI Key: RELHRQFTJMEODJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09326975B2

Procedure details

To a mixture of 4-aminophenol (1.09 g, 10 mmol) and 1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carboxylic acid (2.37 g, 10.2 mmol) in DCM (30 mL) was added EDCI (2.3 g, 12 mmol) and HOAT (0.27 g, 2 mmol). The mixture was stirred at 46° C. for 4 hours, then cooled to rt and diluted with EtOAc (10 mL) and water (10 mL). The mixture was stirred at rt for 1 hour, then filtered to give the title compound as a white solid (1.7 g, 52.5%).
Quantity
1.09 g
Type
reactant
Reaction Step One
Quantity
2.37 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
2.3 g
Type
reactant
Reaction Step Two
Name
Quantity
0.27 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Three
Yield
52.5%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([OH:8])=[CH:4][CH:3]=1.[CH3:9][N:10]1[C:14]([CH3:15])=[C:13]([C:16](O)=[O:17])[C:12](=[O:19])[N:11]1[C:20]1[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=1.CCN=C=NCCCN(C)C.C1C=NC2N(O)N=NC=2C=1>C(Cl)Cl.CCOC(C)=O.O>[OH:8][C:5]1[CH:6]=[CH:7][C:2]([NH:1][C:16]([C:13]2[C:12](=[O:19])[N:11]([C:20]3[CH:21]=[CH:22][CH:23]=[CH:24][CH:25]=3)[N:10]([CH3:9])[C:14]=2[CH3:15])=[O:17])=[CH:3][CH:4]=1

Inputs

Step One
Name
Quantity
1.09 g
Type
reactant
Smiles
NC1=CC=C(C=C1)O
Name
Quantity
2.37 g
Type
reactant
Smiles
CN1N(C(C(=C1C)C(=O)O)=O)C1=CC=CC=C1
Name
Quantity
30 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
2.3 g
Type
reactant
Smiles
CCN=C=NCCCN(C)C
Name
Quantity
0.27 g
Type
reactant
Smiles
C1=CC2=C(N=C1)N(N=N2)O
Step Three
Name
Quantity
10 mL
Type
solvent
Smiles
CCOC(=O)C
Name
Quantity
10 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
46 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 46° C. for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to rt
STIRRING
Type
STIRRING
Details
The mixture was stirred at rt for 1 hour
Duration
1 h
FILTRATION
Type
FILTRATION
Details
filtered

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
OC1=CC=C(C=C1)NC(=O)C=1C(N(N(C1C)C)C1=CC=CC=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.7 g
YIELD: PERCENTYIELD 52.5%
YIELD: CALCULATEDPERCENTYIELD 52.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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